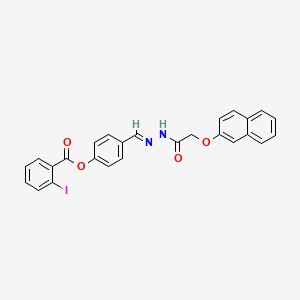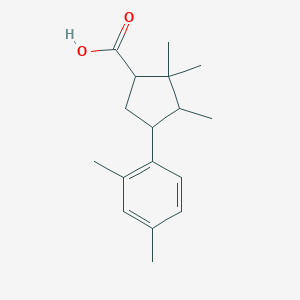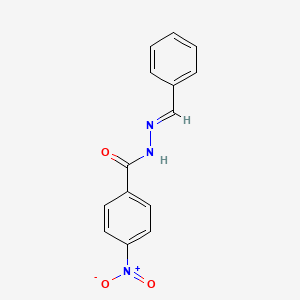![molecular formula C13H9Cl5N2OS B11984580 N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11984580.png)
N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C13H9Cl5N2OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of multiple chlorine atoms and an amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2,5-dichloroaniline as the primary starting materials.
Chlorination: The thiophene-2-carboxylic acid undergoes chlorination to introduce the trichloroethyl group.
Amidation: The chlorinated thiophene-2-carboxylic acid is then reacted with 2,5-dichloroaniline to form the amide bond, resulting in the final compound
Análisis De Reacciones Químicas
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and amide group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(4-MEO-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a methoxy group instead of the dichloro group, which can lead to different chemical and biological properties.
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3-CL-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and interactions.
The uniqueness of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE lies in its specific arrangement of chlorine atoms and the presence of the amide group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9Cl5N2OS |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9Cl5N2OS/c14-7-3-4-8(15)9(6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21) |
Clave InChI |
AXIHCNDNFYHPRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11984497.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11984499.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984500.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11984506.png)
![(2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B11984513.png)

![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11984532.png)
![2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11984540.png)


![4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11984574.png)
![(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11984578.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984585.png)
